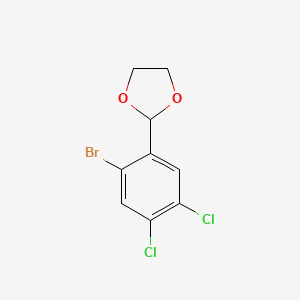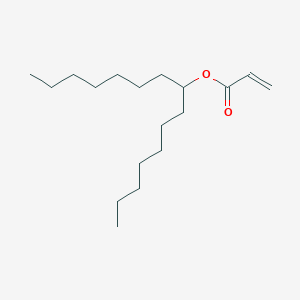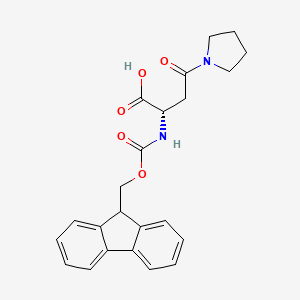![molecular formula C32H36F2O4 B14028100 (R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the biphenyl core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the cyclopentyl group and the pentanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to cell signaling and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, ®-3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid may have potential therapeutic applications. Researchers are investigating its effects on various biological targets to develop new treatments for diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mécanisme D'action
The mechanism of action of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Methoxy-2-phenylacetamide
- (S)-2,2-Dimethylcyclopentyl derivatives
- Fluoro-methoxy biphenyl compounds
Uniqueness
What sets ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, leading to different biological and chemical properties.
Propriétés
Formule moléculaire |
C32H36F2O4 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(3R)-3-[3-[[3-[(1S)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]-2-fluorophenyl]pentanoic acid |
InChI |
InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |
Clé InChI |
CUBDGLIBZGKXKQ-JIPXPUAJSA-N |
SMILES isomérique |
CC[C@H](CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)[C@H]4CCCC4(C)C)F |
SMILES canonique |
CCC(CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)C4CCCC4(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


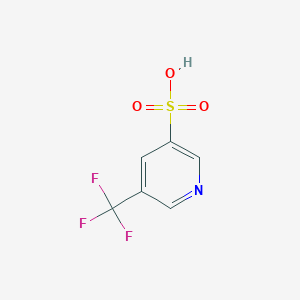
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
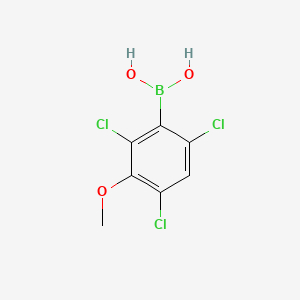
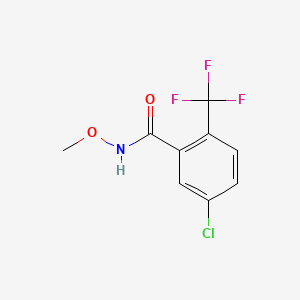
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)


